2-(2-chlorophenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
The compound 2-(2-chlorophenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide features a complex heterocyclic architecture. Its structure includes:
- 2-Chlorophenyl group: An aromatic ring with a chlorine substituent in the ortho position, contributing to steric and electronic effects.
- Acetamide backbone: Links the chlorophenyl group to a thieno[3,4-c]pyrazol core.
- Ethyl-2-oxo side chain: Contains a ketone group and a tetrahydrofuran-2-ylmethylamine substituent, which may improve solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O3S/c21-16-6-2-1-4-13(16)8-18(26)23-20-15-11-29-12-17(15)24-25(20)10-19(27)22-9-14-5-3-7-28-14/h1-2,4,6,14H,3,5,7-12H2,(H,22,27)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODTZVKIFMPMLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chlorophenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes various functional groups that contribute to its biological activity, including a thieno[3,4-c]pyrazole ring and a tetrahydrofuran moiety.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the areas of antimicrobial and anti-inflammatory effects. The following sections detail specific findings related to its biological activity.
Antimicrobial Activity
Studies have demonstrated that derivatives of thieno[3,4-c]pyrazole compounds show promising antifungal and antibacterial properties.
Case Study: Antifungal Activity
In a study assessing antifungal activity against Fusarium oxysporum, the compound exhibited significant inhibition with a Minimum Inhibitory Concentration (MIC) value comparable to standard antifungal agents. The presence of the thieno[3,4-c]pyrazole structure is believed to enhance this activity due to its ability to interact with fungal cell membranes.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 2-(2-chlorophenyl)-N-(...) | 30 | Significant |
| Miconazole | 25 | Control |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Research involving in vitro assays indicated that it could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
The proposed mechanism involves the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses. This inhibition can lead to reduced expression of inflammatory mediators.
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications in the phenyl and thieno rings significantly affect biological activity. For instance, substituents on the chlorophenyl ring enhance antimicrobial potency while maintaining low cytotoxicity.
| Substituent | Effect on Activity |
|---|---|
| -Cl | Increases potency |
| -Me | Decreases potency |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Core Heterocycles: The target compound’s thienopyrazol core is distinct from pyrazole (e.g., ), benzothiophene (), and triazole () systems. These cores influence electronic properties and binding modes.
- Substituent Effects: The ortho-chlorophenyl group in the target compound may induce steric hindrance compared to para/meta-substituted analogues (e.g., 3,4-dichlorophenyl in ). The tetrahydrofuran-methylamino side chain enhances hydrophilicity versus hydrophobic substituents like phenyl or methyl groups in other compounds.
Physicochemical and Crystallographic Properties
- Solubility: The tetrahydrofuran-methylamino group in the target compound likely improves aqueous solubility compared to compounds with purely aromatic substituents (e.g., ).
- Crystal Packing: The dihedral angle between the chlorophenyl and thienopyrazol rings (unreported for the target) may resemble the 61.8° twist observed in 2-(3,4-dichlorophenyl)-N-thiazolylacetamide , influencing molecular stacking.
Bioactivity Considerations
While direct bioactivity data for the target compound is unavailable, structurally related compounds exhibit diverse activities:
- Antimicrobial : Thiazole- and pyrazole-containing acetamides show efficacy against bacterial strains .
- Enzyme Inhibition : Tetrahydrofuran derivatives often target kinases or proteases due to hydrogen-bonding capabilities.
- Cytotoxicity: Thienopyrazol scaffolds are explored in anticancer drug design for their rigid, planar structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
